molecular formula C11H11NO4 B3013054 N-1,3-Benzodioxol-5-YL-3-oxobutanamide CAS No. 35493-00-6

N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Cat. No.: B3013054
CAS No.: 35493-00-6
M. Wt: 221.212
InChI Key: GNHMASLUAKCYBK-UHFFFAOYSA-N
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Description

Contextualizing N-1,3-Benzodioxol-5-YL-3-oxobutanamide within Contemporary Organic and Medicinal Chemistry Research

This compound is situated within a broader field of study focused on heterocyclic compounds, which are integral to the development of new therapeutic agents. The structure of this compound is a hybrid of two significant chemical moieties: the 1,3-benzodioxole (B145889) group and the N-aryl-3-oxobutanamide backbone.

The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring is a well-established pharmacophore found in numerous naturally occurring and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Its presence in a molecule can influence pharmacokinetic properties and often contributes to the compound's interaction with biological targets. enamine.net In medicinal chemistry, the benzodioxole scaffold is explored for its potential in developing agents with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

The N-aryl-3-oxobutanamide portion of the molecule, an acetoacetamide (B46550) derivative, is recognized for its synthetic versatility. researchgate.net The active methylene (B1212753) group and the dual carbonyl functionalities allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex heterocyclic systems. archivepp.com From a medicinal chemistry perspective, the amide linkage and the β-keto group are known to be involved in hydrogen bonding and other interactions with biological macromolecules, which can be pivotal for eliciting a pharmacological response. The study of N-aryl-3-oxobutanamides has revealed their potential in a range of biological applications, contingent on the nature of the aryl substituent. archivepp.com

The combination of these two moieties in this compound creates a molecule with a unique electronic and steric profile, prompting researchers to investigate its potential as a novel scaffold in drug discovery.

Foundational Research Interest and Initial Exploration of the Compound Class

The foundational interest in compounds like this compound stems from two parallel streams of chemical research. The first is the long-standing fascination with natural products containing the 1,3-benzodioxole ring system. chemicalbook.com Many such compounds, isolated from various plant sources, have demonstrated significant biological effects, which spurred chemists to synthesize and evaluate a vast number of derivatives. researchgate.net Early investigations into methylenedioxyphenyl compounds, for instance, revealed their ability to act as insecticide synergists by inhibiting cytochrome P-450 enzymes. chemicalbook.com This enzyme inhibitory activity highlighted the potential of the benzodioxole moiety to modulate metabolic pathways, a concept that remains highly relevant in modern drug design.

The second stream originates from the field of synthetic organic chemistry, with a focus on the utility of β-ketoamides like N-aryl-3-oxobutanamides. These compounds have been extensively used as synthons for the construction of a diverse range of heterocyclic structures. researchgate.net Their reactivity has been harnessed in multicomponent reactions to create complex molecular architectures in a highly efficient manner. nih.gov The initial exploration of this class of compounds was therefore driven by both the desire to mimic the biological activity of natural products and the need for versatile building blocks in organic synthesis. The convergence of these interests has led to the systematic investigation of hybrid molecules that couple the benzodioxole scaffold with the synthetically adaptable acetoacetamide tail.

Current Academic Relevance and Emerging Research Trajectories for this compound

The current academic relevance of this compound and its analogues is predominantly in the realm of medicinal chemistry, with a significant focus on oncology and enzyme inhibition. Research is ongoing to explore its potential therapeutic uses, leveraging its structural features for interaction with specific molecular targets.

Anticancer Research: A primary trajectory for this class of compounds is the investigation of their anticancer properties. Studies on structurally related benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of cellular processes such as apoptosis and cell cycle regulation. For instance, some related compounds are believed to induce cell cycle arrest at the S phase. The benzodioxole moiety itself is a key component of some clinical antitumor agents. researchgate.net

Compound AnalogueCancer Cell LineIC50 (µM)
IIaA549 (Lung)65
IIcMCF7 (Breast)26
IIdHeLa (Cervical)45

The table above shows the cytotoxic activity of compounds structurally related to this compound against different cancer cell lines. Data is illustrative of the potential of this chemical class.

Enzyme Inhibition: Another significant area of research is the potential for this compound and its derivatives to act as enzyme inhibitors. The benzodioxole group is known to interact with enzymes like nitric oxide synthase (iNOS), which can influence inflammatory pathways and cancer cell proliferation. Furthermore, recent studies have explored the antidiabetic potential of benzodioxole derivatives through the inhibition of enzymes such as α-amylase. nih.gov

Compound AnalogueEnzyme TargetIC50 (µM)
IIaα-Amylase0.85
IIcα-Amylase0.68

The table above presents the α-amylase inhibitory activity of compounds structurally related to this compound, indicating a potential for development as antidiabetic agents.

Emerging research trajectories for this compound class include the development of more selective and potent analogues through structure-activity relationship (SAR) studies. By systematically modifying the benzodioxole and acetoacetamide moieties, researchers aim to optimize the biological activity and pharmacokinetic profiles of these molecules. enamine.net The creation of fluorinated analogues is one such strategy to enhance drug-target interactions and metabolic stability. enamine.net Furthermore, the application of computational methods, such as molecular docking, is becoming increasingly important in predicting the binding modes of these compounds with their biological targets and in guiding the design of new derivatives with improved therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)4-11(14)12-8-2-3-9-10(5-8)16-6-15-9/h2-3,5H,4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMASLUAKCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide

Strategic Approaches to the Synthesis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide

The formation of the target compound is centered on the creation of an amide bond between the benzodioxole amine precursor and an acetoacetyl group. The primary strategies involve either a direct condensation approach or a multistep pathway involving activation of the acyl component.

Multistep Reaction Pathways for the Core Scaffold Formation

The most direct and widely employed pathway for the synthesis of N-aryl 3-oxobutanamides involves the condensation of an aromatic amine with a suitable acetoacetylating agent. This process can be conceptualized as a two-stage synthetic sequence: the synthesis of the key amine precursor, followed by the crucial amide bond formation.

A common route involves the reaction of 3,4-methylenedioxyaniline with an acetoacetate (B1235776) ester, such as ethyl acetoacetate. This reaction is typically conducted at elevated temperatures to drive the condensation and release of ethanol. The general scheme for this pathway is as follows:

Scheme 1: General Synthesis of this compound Reaction scheme showing the condensation of 3,4-methylenedioxyaniline with ethyl acetoacetate to form this compound and ethanol.

A representative synthetic pathway for the formation of the target scaffold.

Alternative acetoacetylating agents can also be employed. Diketene (B1670635), a highly reactive precursor, can react directly with amines, although the reaction can be vigorous and may lead to side products if not controlled. A more stable and safer alternative to diketene is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which generates the reactive acetylketene intermediate upon heating. researchgate.netrsc.org

A more classical, albeit less atom-economical, multistep approach involves the activation of a carboxylic acid. While not typical for a simple acetoacetamide (B46550), this method is relevant for more complex amide syntheses involving the benzodioxole core. This pathway would involve:

Preparation of an appropriate carboxylic acid derivative.

Activation of the carboxylic acid, often by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govfrontiersin.org

Reaction of the activated acyl species with 3,4-methylenedioxyaniline, typically in the presence of a base to neutralize the HCl byproduct. nih.govfrontiersin.org

Key Precursor Synthesis and Functionalization Techniques for Benzodioxole Derivatives

The primary precursor for the target molecule is 3,4-methylenedioxyaniline (also known as benzo[d] researchgate.netchemicalbook.comdioxol-5-amine). The synthesis of this key intermediate can be achieved through several established methods. A standard laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 1,2-(methylenedioxy)-4-nitrobenzene. chemicalbook.com This reduction can be carried out using various reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon or using metal/acid combinations like tin and hydrochloric acid.

Another synthetic route to 3,4-methylenedioxyaniline involves the amination of a halogenated precursor. For instance, 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole can undergo a copper-catalyzed amination reaction. One reported method utilizes copper(I) iodide (CuI) as a catalyst in the presence of N,N'-dimethylethylenediamine (DMEDA) and aqueous ammonia (B1221849) at elevated temperatures. chemicalbook.com

The benzodioxole ring itself is a versatile scaffold that can be functionalized through various modern organic reactions to create a library of derivatives. Although not required for the synthesis of the parent this compound, these techniques are crucial for creating analogues. For example, the Suzuki-Miyaura coupling reaction can be used to introduce new carbon-carbon bonds. A bromo-substituted benzodioxole can be coupled with various boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, to yield a wide range of substituted products. worldresearchersassociations.com

Amide Bond Forming Reactions in the Context of 3-Oxobutanamides

The formation of the amide bond in 3-oxobutanamides requires conditions that are compatible with the enolizable β-keto functionality. The direct condensation of an amine with a β-keto ester like ethyl acetoacetate is a common and effective method. researchgate.net This reaction is an equilibrium process, and is often performed by heating the neat reactants or in a high-boiling solvent to drive off the alcohol byproduct.

The reactivity of the amine is a key factor. Electron-rich aromatic amines generally react more readily than electron-deficient ones. For less reactive amines, or to improve reaction rates and yields at lower temperatures, catalysts are often employed.

Modern amide bond formation strategies, while often developed for peptide synthesis or for coupling unreactive partners, offer alternative approaches. These include the use of coupling reagents that activate the carboxylic acid component in situ. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base are frequently used. nih.gov However, for the specific synthesis of a 3-oxobutanamide from a readily available ester, these multistep activation methods are often unnecessary and less efficient than direct condensation.

MethodAcylating AgentTypical ConditionsAdvantagesDisadvantages
Direct Condensation Ethyl acetoacetateNeat or high-boiling solvent, heat (reflux)High atom economy, simple procedureRequires high temperatures, equilibrium driven
Diketene Acylation DiketeneAprotic solvent, controlled temperatureHighly reactive, fastVigorous reaction, potential for side products
Acetylketene Precursor 2,2,6-trimethyl-4H-1,3-dioxin-4-oneReflux in water or organic solventSafer alternative to diketeneRequires synthesis of the precursor
Acyl Chloride Method Acetoacetyl chlorideAprotic solvent, base (e.g., triethylamine)High reactivity, good for unreactive aminesGenerates stoichiometric waste, moisture sensitive

Exploration of Novel Synthetic Routes and Reaction Optimization

Research into the synthesis of this compound and its analogues focuses on improving reaction efficiency, selectivity, and sustainability. This involves the exploration of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The use of catalysts can significantly improve the synthesis of 3-oxobutanamides by allowing for milder reaction conditions, shorter reaction times, and higher yields. Various types of catalysts have been explored for the key acylation step.

Base Catalysis: A simple and effective method for synthesizing N-aryl acetoacetamides involves using a catalytic amount of a strong base. Potassium tert-butoxide has been shown to be an efficient catalyst for the reaction of aromatic amines with ethyl acetoacetate, particularly under solvent-free conditions. researchgate.net

Acid Catalysis: Simple organic acids can also catalyze the N-acylation of amines with esters. Acetic acid, used in catalytic amounts (e.g., 10 mol%), has been demonstrated to effectively promote the formation of acetamides from amines and ethyl acetate (B1210297) at temperatures between 80-120 °C. rsc.orgresearchgate.netbath.ac.uk This approach offers a cheap and readily available catalytic system.

Biocatalysis: Enzymes offer a highly selective and environmentally benign catalytic alternative. Lipases, such as Candida antarctica lipase (B570770) B (CalB), are known to catalyze the aminolysis of esters to form amides. nih.govdiva-portal.org This method can be applied to the reaction of β-keto esters with amines, often proceeding with high chemoselectivity under mild conditions in organic solvents.

Metal Catalysis: For the synthesis of the benzodioxole precursors, metal catalysts are crucial. As mentioned, copper(I) salts are effective for the amination of aryl halides, chemicalbook.com while palladium complexes are the catalysts of choice for cross-coupling reactions like the Suzuki-Miyaura reaction to build more complex derivatives. worldresearchersassociations.com Heterogeneous catalysts, such as metal salts supported on polymers like Aquivion, are also being explored for Friedel-Crafts acylation on the benzodioxole ring, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Catalyst TypeExample CatalystReactionKey Features
Base Potassium tert-butoxideAmine + Ethyl AcetoacetateEffective under solvent-free conditions, simple. researchgate.net
Acid Acetic AcidAmine + Ethyl AcetoacetateInexpensive, readily available, simple protocol. rsc.orgbath.ac.uk
Enzyme Candida antarctica lipase B (CalB)Amine + β-Keto EsterHigh selectivity, mild conditions, environmentally benign. nih.gov
Transition Metal Copper(I) IodideAryl Halide + AmmoniaPrecursor synthesis (amination). chemicalbook.com
Transition Metal PdCl2(PPh3)2Aryl Halide + Boronic AcidDerivatization (C-C coupling). worldresearchersassociations.com

Green Chemistry Principles in Environmentally Conscious Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Synthesis: A significant improvement is the elimination of organic solvents. The reaction between 3,4-methylenedioxyaniline and ethyl acetoacetate can be performed neat, using one of the reactants as the solvent. The use of microwave irradiation in conjunction with a solvent-free approach can dramatically reduce reaction times from hours to minutes. researchgate.net

Aqueous Synthesis: Water is an ideal green solvent. The synthesis of acetoacetamides has been successfully demonstrated in an aqueous medium by reacting amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netrsc.org This method avoids the use of volatile and often toxic organic solvents.

Alternative Energy Sources: Microwave irradiation provides an efficient method for energy input, leading to rapid heating and significantly accelerated reaction rates compared to conventional heating. rsc.orgresearchgate.net This can lead to cleaner reactions and higher yields in shorter times.

Use of Safer Reagents: A key principle of green chemistry is to use less hazardous chemicals. In this context, replacing highly reactive and corrosive acylating agents like acyl chlorides or diketene with more stable and less hazardous alternatives like ethyl acetoacetate or 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a significant step. researchgate.netrsc.org Using acetonitrile (B52724) as an acetylating agent in a continuous-flow system with a reusable alumina (B75360) catalyst is another innovative and safer approach. nih.gov

Catalysis over Stoichiometric Reagents: The shift from stoichiometric coupling reagents to catalytic systems improves atom economy and reduces waste. The use of catalytic potassium tert-butoxide, researchgate.net acetic acid, rsc.org or enzymes nih.gov instead of stoichiometric activators for amide bond formation exemplifies this principle. Furthermore, employing recyclable heterogeneous catalysts simplifies product purification and minimizes catalyst waste. mdpi.com

Stereoselective Synthesis and Enantiomeric Purity Control for Chiral Analogues

The synthesis of chiral analogues of this compound, particularly the corresponding chiral β-hydroxy amides, is of significant interest due to the prevalence of such motifs in biologically active molecules. researchgate.net The primary focus of stereoselective synthesis for this compound is the asymmetric reduction of the prochiral ketone in the 3-oxobutanamide moiety. This transformation yields N-(1,3-benzodioxol-5-yl)-3-hydroxybutanamide, which contains a new stereocenter. Control over the enantiomeric purity of this resulting secondary alcohol is paramount, and various advanced methodologies, including biocatalytic and asymmetric chemical syntheses, have been developed for the broader class of β-keto amides.

Biocatalytic Transformations and Enzymatic Reduction Approaches

Biocatalysis has emerged as a powerful and environmentally benign strategy for producing chiral alcohols from prochiral ketones with high stereoselectivity. researchgate.net Enzyme-catalyzed reactions are valued for their high enantioselectivity and ability to be performed under mild conditions, which minimizes issues like racemization and other side reactions. mdpi.com For the synthesis of chiral derivatives of this compound, the most relevant biocatalytic approach is the stereoselective reduction of the ketone group.

The key enzymes for this transformation are alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). researchgate.net These enzymes catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. nih.gov The inherent chirality of the enzyme's active site directs the hydride attack to one of the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the corresponding alcohol.

A wide variety of ADHs, sourced from microorganisms such as Candida magnoliae, Klebsiella oxytoca, and fungi like Phanerochaete chrysosporium, have been identified and utilized in organic synthesis. researchgate.netnih.gov Many ADHs are commercially available and can be used as isolated enzymes or within whole-cell systems, the latter providing an efficient in-situ cofactor regeneration mechanism. researchgate.net

The general scheme for the enzymatic reduction is shown below:

Scheme 1: General Biocatalytic Reduction of this compound

(this compound is reduced to either the (R)- or (S)-N-(1,3-benzodioxol-5-yl)-3-hydroxybutanamide enantiomer, depending on the specific ADH enzyme used. A cofactor regeneration system is typically required.)

Research on the bioreduction of various β-keto esters and amides has demonstrated the feasibility and efficiency of this approach. While specific studies on this compound are not extensively documented, the broad substrate tolerance of many KREDs suggests their applicability. The following table summarizes results for analogous N-aryl β-keto amides and esters, indicating the potential outcomes for the target compound.

Enzyme/BiocatalystSubstrate ClassProductEnantiomeric Excess (ee)Conversion
Alcohol Dehydrogenase (ADH-A)α-Alkyl-β-keto amidessyn-α-Alkyl-β-hydroxy amides>99%>99%
Carbonyl Reductase (from Candida magnoliae)Alkyl 4-halo-3-oxobutanoates(S)-Alkyl 4-halo-3-hydroxybutanoates>99%High
Alcohol Dehydrogenase (KleADH from Klebsiella oxytoca)Aryl ketonesChiral Aryl AlcoholsHigh>99%

Asymmetric Synthetic Methodologies for this compound Derivatives

Alongside biocatalysis, asymmetric chemical synthesis provides robust and scalable routes to enantiomerically pure chiral alcohols. These methods rely on the use of a chiral catalyst or reagent to influence the stereochemical outcome of the reduction of the ketone in this compound.

Transition Metal-Catalyzed Asymmetric Hydrogenation

One of the most efficient methods for the enantioselective reduction of ketones is catalytic asymmetric hydrogenation (AH). wikipedia.org This process typically involves a transition metal complex, such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. wikipedia.orgnih.gov The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to a highly stereoselective hydride transfer from the metal or from H₂ gas.

For β-keto amides and related substrates, catalyst systems based on chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues have proven highly effective. wikipedia.org For instance, Rh-TangPhos has been successfully used for the asymmetric hydrogenation of N-aryl β-enamino esters, which are derivatives of β-keto amides, achieving enantiomeric excesses up to 96.3%. nih.gov

Scheme 2: General Asymmetric Hydrogenation

(Reduction of this compound using a chiral transition metal catalyst and H₂ gas to yield the enantiomerically enriched β-hydroxybutanamide derivative.)

Stoichiometric and Catalytic Reductions with Chiral Boron Reagents

Another well-established approach is the use of chiral boron-based reagents. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, employing a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., BH₃). mdpi.comyoutube.com The oxazaborolidine catalyst coordinates to both the borane and the ketone substrate, organizing them within a rigid transition state that facilitates highly enantioselective hydride transfer. youtube.com This method is known for its high degree of predictability and enantioselectivity for a wide range of ketones. mdpi.com

The following table presents representative catalyst systems and their performance in the asymmetric reduction of ketones, which are applicable to the synthesis of chiral analogues of this compound.

Catalyst SystemReductantSubstrate ClassEnantiomeric Excess (ee)Key Features
Ru-BINAP ComplexesH₂Aryl Ketones, β-KetoestersOften >95%Widely applicable, high efficiency and turnover numbers.
Rh-TangPhosH₂N-Aryl β-enamino estersUp to 96.3%Effective for enamines, precursors to chiral amines and alcohols.
Chiral Oxazaborolidine (CBS Catalyst)Borane (BH₃)Aromatic & Aliphatic KetonesOften >95%Predictable stereochemistry, high enantioselectivity. youtube.com
{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}ClH₂Benzisoxazoles (Imine Precursor)Up to 57%Demonstrates reduction of C=N bonds formed in situ. mdpi.com

Computational Chemistry and Molecular Modeling Investigations of N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution and reactivity of a molecule. These methods are instrumental in understanding the stability, chemical behavior, and potential interaction sites of N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds containing the 1,3-benzodioxole (B145889) ring, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine optimized geometries and electronic properties. ukm.myresearchgate.net

Theoretical studies on analogous benzodioxole derivatives reveal that the distribution of electron density is significantly influenced by the substituent groups. In this compound, the oxobutanamide moiety is expected to act as an electron-withdrawing group, thereby influencing the aromaticity and reactivity of the benzodioxole ring system.

Key electronic descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For similar benzodioxole-containing chalcones, the HOMO is often localized on the benzodioxole ring and the adjacent conjugated system, while the LUMO is distributed over the carbonyl group and the rest of the molecule. tandfonline.com This separation of frontier orbitals is indicative of charge transfer characteristics within the molecule.

Natural Bond Orbital (NBO) analysis is another valuable tool within DFT that helps in understanding hyperconjugative interactions and charge delocalization. nih.gov For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the amide group into the carbonyl bond, contributing to the planarity and stability of the amide linkage.

Table 1: Calculated Electronic Properties of a Representative Benzodioxole Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
Energy Gap (HOMO-LUMO)3.7 eV
Dipole Moment3.5 D
First Hyperpolarizability1.5 x 10-30 esu

Note: The data in this table is representative of a similar benzodioxole derivative and is intended for illustrative purposes.

Theoretical Reactivity Prediction and Reaction Mechanism Elucidation

DFT calculations are also pivotal in predicting the reactivity of different sites within a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, as they visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygens and the oxygen atoms of the benzodioxole ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interactions. tandfonline.com

Furthermore, computational methods can be employed to elucidate reaction mechanisms. For instance, the synthesis of benzodioxole derivatives often involves reactions like the Suzuki-Miyaura coupling. researchgate.net Theoretical studies can model the transition states and intermediates of such reactions, providing a deeper understanding of the reaction pathway and helping to optimize reaction conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are employed to study the interactions of this compound with its environment, particularly with biological macromolecules.

Ligand-Based Pharmacophore Model Generation and Refinement

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. dergipark.org.tr A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors (the N-H group of the amide), hydrogen bond acceptors (the carbonyl oxygens), and hydrophobic/aromatic regions (the benzodioxole ring). mdpi.com

The generation of a ligand-based pharmacophore model involves aligning a set of active molecules and extracting the common chemical features. mdpi.com This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. Refinement of the pharmacophore model can be achieved by incorporating information from known active and inactive compounds, thereby improving its predictive power.

Table 2: Common Pharmacophore Features for Biologically Active Amide Derivatives

FeatureDescription
Hydrogen Bond Acceptor (HBA)Typically associated with carbonyl oxygen atoms.
Hydrogen Bond Donor (HBD)Associated with the N-H group of the amide.
Aromatic Ring (AR)The benzodioxole ring system.
Hydrophobic (HY)Can be associated with the aromatic ring and parts of the aliphatic chain.

Molecular Docking Simulations with Identified Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ajchem-a.comresearchgate.netacs.org This method is instrumental in understanding the binding mode of this compound to potential biological targets. The benzodioxole moiety is present in compounds that have shown activity against targets such as cyclooxygenase (COX) enzymes. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. The most favorable binding poses are identified based on a scoring function that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the benzodioxole ring. researchgate.net

Conformational Space Exploration and Dynamics of Molecular Interactions

This compound possesses a flexible oxobutanamide chain, which allows it to adopt multiple conformations. Understanding the conformational preferences of this molecule is crucial, as the bioactive conformation may differ from its lowest energy state in solution. nih.gov Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface and identify low-energy conformers. researchgate.netresearchgate.net

The amide bond in the oxobutanamide chain generally prefers a planar conformation due to resonance. ic.ac.ukmdpi.com The rotation around the other single bonds in the chain will give rise to different spatial arrangements of the functional groups.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD can assess the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other. These simulations can also provide insights into the role of solvent molecules in the binding process.

In Silico Screening and Rational Compound Design

Computational approaches have become indispensable in modern medicinal chemistry, offering a time- and cost-effective means to explore vast chemical spaces and design novel therapeutic agents. researchgate.net For scaffolds like this compound, in silico techniques enable the systematic exploration of its derivatives to identify analogues with potentially enhanced biological activity. This process involves the generation of large, diverse virtual libraries followed by targeted screening and rational design based on molecular interactions with specific biological targets.

The foundation of in silico screening lies in the creation of a virtual library, a digital collection of molecules designed for computational evaluation. uni-muenchen.de For this compound, this process involves modifying the parent structure at specific, synthetically accessible positions to generate a diverse set of analogues.

Virtual Library Generation: A virtual library of this compound analogues can be constructed by combinatorial enumeration of substituents at key positions on the core scaffold. The primary points for modification include:

The Benzodioxole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to alter electronic and steric properties.

The Amide Linker: Modifying the linker to explore different lengths or rigidities.

The Terminal Methyl Group: Replacing the methyl group of the oxobutanamide moiety with other alkyl or aryl groups.

The table below illustrates a sample strategy for generating a focused virtual library from the parent compound.

Scaffold PositionParent GroupExample Modifications (R-groups)Desired Physicochemical Variation
Benzene (B151609) RingHydrogen-Cl, -F, -CH₃, -OCH₃, -NO₂Modulate electronics, lipophilicity, and steric bulk
Butanamide Chain-CH₂-C(=O)-Isosteric replacements, chain extension/truncationAlter conformation, flexibility, and hydrogen bonding capacity
Terminal Group-CH₃-C₂H₅, -Cyclopropyl, -Phenyl, -CF₃Increase lipophilicity, introduce aromatic interactions

Screening Methodologies: Once a virtual library is generated, it is subjected to various screening methodologies to identify promising candidates. These methods are broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules known to be active. Techniques include quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, which identify the key chemical features required for biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein or enzyme is available, SBVS can be employed. The most common technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to its target. This allows for the ranking of compounds in the virtual library based on their predicted binding scores. For instance, in studies of related benzodioxole derivatives, molecular docking was crucial in identifying potent agonists for the auxin receptor TIR1. frontiersin.org

Rational drug design uses the detailed understanding of a biological target to design molecules that will bind to it with high affinity and selectivity. longdom.org This knowledge-driven approach significantly improves the efficiency of drug discovery. longdom.org For this compound, several computer-aided strategies can be applied to design novel analogues.

Structure-Activity Relationship (SAR) Guided Design: By synthesizing and testing a small, focused set of initial analogues, a preliminary structure-activity relationship (SAR) can be established. Computational tools can then be used to build predictive models from this data. In a study focused on designing N-(benzo[d] unict.itdioxol-5-yl)-2-(one-benzylthio) acetamides, an initial lead compound was identified through screening, and subsequent SAR investigation led to the development of a derivative, K-10, with significantly enhanced root growth-promoting activity. frontiersin.org This iterative process of synthesis, testing, and computational analysis is central to rational design.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere) to improve potency or pharmacokinetic properties. For the this compound scaffold, the amide bond or the β-keto group could be targets for bioisosteric replacement. In the rational design of capsaicin (B1668287) analogues, researchers successfully replaced the central amide bond with a more stable sulfonamide group while retaining the benzodioxole moiety, demonstrating the utility of this approach. nih.govnih.gov

Molecular Docking and Dynamic Simulations: Molecular docking is a powerful tool for rational design. It allows researchers to visualize how a designed analogue fits into the active site of a target protein and to predict its binding energy. For example, docking studies on novel benzodioxole derivatives targeting the endothelin receptor helped elucidate the specific interactions responsible for binding affinity. unict.it The insights from these simulations guide further modifications. For instance, if a simulation reveals an empty hydrophobic pocket in the binding site, an analogue can be designed with an appropriate lipophilic group to fill that pocket and enhance binding.

The following table summarizes key computational strategies and their application in designing benzodioxole analogues.

Design StrategyDescriptionApplication Example for Benzodioxole SystemsKey Outcome
Structure-Activity Relationship (SAR) Correlates structural features of compounds with their biological activity to guide optimization.Design of N-(benzo[d] unict.itdioxol-5-yl) acetamides as auxin receptor agonists. frontiersin.orgIdentification of substituents that enhance biological activity.
Pharmacophore Modeling Creates a 3D model of the essential steric and electronic features required for a molecule to interact with a specific target.Used to screen virtual libraries for compounds matching the pharmacophore of known active ligands.Prioritization of diverse scaffolds for synthesis and testing.
Bioisosteric Replacement Swaps functional groups with others of similar properties to improve potency, selectivity, or metabolic stability.Replacement of an amide bond with a sulfonamide in capsaicin analogues containing a benzodioxole ring. nih.govImproved chemical properties while maintaining or enhancing biological function.
Molecular Docking Predicts the binding mode and affinity of a ligand within the active site of a macromolecular target.Docking of benzodioxole derivatives into the auxin receptor TIR1 showed stronger binding than the natural ligand. frontiersin.orgRationalization of observed activity and guidance for designing new analogues with improved binding.

Through the integrated application of these computational methodologies, researchers can systematically refine the this compound scaffold to develop novel analogues with tailored biological activities.

Preclinical and in Vitro Biochemical Mechanism Studies of N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide and Analogues

Investigation of Receptor Binding and Modulatory Activities

A review of the published scientific literature does not currently provide evidence of direct receptor binding studies for N-1,3-Benzodioxol-5-YL-3-oxobutanamide at the P2X4, P2X7, AMPA, or auxin TIR1 receptors. Research has primarily focused on its interaction with a non-receptor protein target.

There is no available scientific literature to suggest that this compound functions as an allosteric modulator of receptor activity. nih.govnih.govresearchgate.netdoi.org The compound's established mechanism of action is not centered on binding to an allosteric site on a receptor to modulate the effects of an orthosteric ligand. Instead, it operates by disrupting a key protein-protein interaction. nih.govnih.gov

Enzyme Interaction and Inhibition Kinetics Studies

The primary molecular target of this compound, often referred to in scientific literature as compound 7.44 , is the oncogenic fusion protein RUNX1/ETO. nih.govresearchgate.net This chimeric protein results from the t(8;21) chromosomal translocation, a frequent event in acute myeloid leukemia (AML). nih.govnih.gov

The RUNX1/ETO protein functions as a transcription factor that disrupts normal hematopoietic differentiation. mdpi.com Its oncogenic activity is critically dependent on its ability to form a homotetramer (a complex of four identical protein units). nih.govnih.gov This self-association is mediated by a specific domain within the ETO portion of the fusion protein, known as the nervy homology region 2 (NHR2). nih.gov this compound was identified through structure-based virtual screening as a small molecule that specifically targets the NHR2 domain, thereby acting as a protein-protein interaction inhibitor that prevents RUNX1/ETO tetramerization. nih.gov

This compound functions by directly interfering with the formation of the RUNX1/ETO tetramer. nih.gov This is not a classic enzyme-substrate inhibition but rather a disruption of the protein's quaternary structure, which is essential for its function. The compound was designed to mimic three key amino acid residues at the "hot spot" of the NHR2 dimer interface, thereby blocking the self-association required for tetramer formation. nih.gov

Biophysical studies have confirmed this mechanism. Size-Exclusion Chromatography (SEC) and Differential Scanning Fluorimetry (DSF) experiments demonstrated that the presence of the compound interferes with the stability of the NHR2 tetramer, causing a shift in the equilibrium towards the dimeric state. nih.govresearchgate.net Microscale Thermophoresis (MST) was used to quantify the binding affinity between the compound and the NHR2 domain. researchgate.net

Molecular dynamics simulations further elucidated the binding mode, showing that the 1,3-benzodioxole (B145889) moiety of the compound inserts into specific epitopes within the NHR2 domain. nih.gov This interaction involves key tryptophan residues (W502 and W540) that are crucial for the hydrophobic interactions that stabilize the tetramer. nih.gov

Table 1: Biophysical Binding Data of this compound (Compound 7.44) with the RUNX1/ETO NHR2 Domain
ParameterValueMethodReference
Binding Affinity (Klig)3.75 ± 1.22 µMMicroscale Thermophoresis (MST) nih.govresearchgate.net

Cellular and Subcellular Mechanistic Studies of Biological Interactions

The biological effects of this compound have been characterized in AML cell lines that are dependent on the RUNX1/ETO oncoprotein. In vitro studies show that the compound selectively inhibits the proliferation of RUNX1/ETO-positive leukemia cell lines, such as SKNO-1 and Kasumi-1, while having no effect on RUNX1/ETO-negative cells like K562. nih.gov This demonstrates the compound's specific dependence on the presence of its target.

Mechanistically, by inhibiting RUNX1/ETO tetramerization, the compound prevents the fusion protein from binding to its target DNA sequences. nih.gov Chromatin immunoprecipitation (ChIP) assays have shown that treatment with the compound reduces the binding of RUNX1/ETO to the promoter regions of its target genes. nih.gov Consequently, the compound restores the expression of genes that are typically repressed by RUNX1/ETO, leading to an increase in myeloid differentiation, as measured by the expression of cell surface markers like CD11b. nih.govresearchgate.netresearchgate.net This reversal of the oncogenic program ultimately leads to reduced proliferation and the induction of differentiation in the leukemic cells. nih.gov

Table 2: Cellular Activity of this compound (Compound 7.44)
ActivityCell LinesObserved EffectReference
Anti-proliferativeSKNO-1, Kasumi-1 (RUNX1/ETO-positive)Significant growth reduction nih.gov
Anti-proliferativeK562 (RUNX1/ETO-negative)No effect on proliferation nih.gov
Gene ExpressionSKNO-1Increased expression of RUNX1/ETO target genes (e.g., CD244, HCK, NFE2) nih.gov
Cellular DifferentiationSKNO-1, Kasumi-1Increased expression of myeloid differentiation marker CD11b nih.gov

In Vitro Cellular Pathway Modulation (e.g., auxin-like physiological functions)

Certain analogues of this compound have demonstrated the ability to modulate cellular pathways, most notably exhibiting auxin-like physiological functions in plants. A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been identified as potent auxin receptor agonists. nih.govresearchgate.net These compounds have been shown to effectively promote root growth in plant models such as Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net

One notable derivative, designated as K-10, exhibited a remarkable promotive effect on root growth, surpassing the activity of the natural auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net Morphological investigations using auxin-related mutants confirmed that these analogues exert their effects through auxin-like physiological functions. nih.govresearchgate.net

Intracellular Signaling Cascade Elucidation

The intracellular signaling cascade initiated by these benzodioxole analogues has been partially elucidated, particularly in the context of their auxin-like activity. Studies have shown that these compounds are recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net Molecular docking analyses have suggested that compounds like K-10 have a stronger binding affinity for TIR1 than NAA. nih.govresearchgate.net

Upon binding to the TIR1 receptor, these analogues enhance the transcriptional activity of auxin response reporters, such as DR5:GUS. nih.govresearchgate.net Transcriptome analysis has further revealed that treatment with these compounds induces a transcriptional response that is common with that of natural auxin, leading to the downregulation of genes that inhibit root growth. nih.govresearchgate.net This indicates that these benzodioxole derivatives can effectively hijack the native auxin signaling pathway to promote specific developmental outcomes in plants.

Studies on Cellular Responses (e.g., reactive oxygen species generation, mitochondrial membrane potential changes)

The cellular responses to benzodioxole analogues extend beyond pathway modulation and signaling. One significant finding is the impact of certain derivatives on mitochondrial function. An amuvatinib (B1684542) derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has been shown to significantly reduce mitochondrial membrane potential in tumor cells, particularly under conditions of glucose starvation. This suggests that the compound acts as a mitochondrial toxin, a mechanism that could be exploited for anticancer therapies.

Preclinical Efficacy Assessment in Model Systems

In Vitro and In Vivo Functional Assays in Non-Human Models (e.g., root growth promotion in plants, antibacterial/antifungal activity in microbial cultures, discriminative stimulus studies in rodents)

The preclinical efficacy of this compound analogues has been demonstrated in a variety of non-human model systems, showcasing a broad spectrum of biological activities.

Root Growth Promotion in Plants: As previously mentioned, N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have shown significant efficacy in promoting root growth in both Arabidopsis thaliana and Oryza sativa. nih.govresearchgate.net The compound K-10, for instance, produced a 110.8% promotive rate in primary root elongation of O. sativa at a concentration of 12.5 μM. nih.gov It also significantly promoted root length, surface area, and volume to a greater extent than NAA. nih.gov

Compound/AnalogueModel SystemObserved Effect
N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (K-10)Oryza sativa110.8% increase in primary root elongation at 12.5 μM. nih.gov
N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (K-10)Oryza sativaSignificant increase in root length, surface area, and volume. nih.gov

Antibacterial/Antifungal Activity in Microbial Cultures: Various derivatives containing the 1,3-benzodioxole moiety have been investigated for their antimicrobial properties. For example, certain benzodioxole-imidazole molecular hybrids have demonstrated antifungal potential. Specifically, compounds bearing a trifluoromethylphenyl moiety showed potent activity against Candida albicans, while another derivative displayed significant activity against Candida tropicalis.

Discriminative Stimulus Studies in Rodents: In the realm of neuroscience, analogues such as (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB) have been utilized in discriminative stimulus studies in rats to investigate the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA)-like compounds. These studies have shown that the discriminative stimulus effects of (+)-MBDB generalize to MDMA, suggesting a shared mechanism of action. This line of research helps to classify the psychoactive effects of novel compounds.

Analysis of Biochemical Markers of Activity in Preclinical Models

While functional assays have demonstrated the efficacy of benzodioxole analogues, the analysis of specific biochemical markers of their activity in preclinical models is an area of ongoing investigation. In the context of the auxin-like compounds, the enhanced transcriptional activity of the DR5:GUS reporter serves as a key biochemical marker of their engagement with the auxin signaling pathway. nih.govresearchgate.net Further research is needed to identify and validate additional biochemical markers that can provide a more comprehensive understanding of the physiological and cellular responses to these compounds in various model systems.

Structure Activity Relationship Sar Investigations of N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide Derivatives

Systematic Exploration of Chemical Modifications and Resulting Biological Activity

The systematic modification of a lead compound is a cornerstone of SAR studies. By altering specific parts of the N-1,3-Benzodioxol-5-YL-3-oxobutanamide molecule—namely the benzodioxole ring, the 3-oxobutanamide chain, and the amide nitrogen—researchers can probe the molecular interactions between the compound and its biological target.

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a common fragment in numerous biologically active compounds and serves as a crucial interaction domain. researchgate.net The electronic and steric properties of substituents on this ring system can dramatically alter the biological activity of the entire molecule.

Research on related N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) acetamide (B32628) derivatives has shown that the introduction of various substituents on an associated phenyl ring can significantly modulate bioactivity. frontiersin.org While not directly on the benzodioxole ring itself, these findings suggest that its electronic environment is key. For instance, studies on analogous structures have indicated that electron-withdrawing groups (e.g., halogens like Cl, Br) tend to enhance biological activity, whereas electron-donating groups (e.g., -CH₃, -OCH₃) often lead to a decrease in potency. frontiersin.org This suggests that the benzodioxole ring may be involved in electronic or hydrogen-bonding interactions with a biological target, which are strengthened by electron-withdrawing substituents.

Table 1: Hypothetical Influence of Benzodioxole Substituents on Biological Activity This table is illustrative, based on general principles observed in related compound series.

Substituent (R) Electronic Effect Predicted Impact on Activity
H Neutral Baseline
Cl Electron-withdrawing Increase
Br Electron-withdrawing Increase
NO₂ Strongly Electron-withdrawing Potential Increase
CH₃ Electron-donating Decrease

The 3-oxobutanamide portion of the molecule provides a flexible linker with specific hydrogen bonding capabilities (one donor, two acceptors) and a defined spatial arrangement of functional groups. Variations in this chain can affect the molecule's conformation, flexibility, and ability to bind to its target.

Modifications could include:

Altering Chain Length: Increasing or decreasing the number of carbon atoms between the amide and the terminal ketone could change the distance between the benzodioxole ring and the ketone, affecting the fit within a binding pocket.

Substitution on the Chain: Adding substituents to the carbons of the butanamide chain can introduce steric hindrance or new interaction points. For example, a methyl group at the 2-position could restrict rotation and lock the molecule into a more active (or inactive) conformation.

Modification of the Ketone: Reducing the ketone to a hydroxyl group would change its hydrogen bonding properties from an acceptor to both a donor and acceptor, which could significantly impact binding affinity. Replacing the ketone with other functional groups would also probe the necessity of this specific feature for activity.

The amide nitrogen and its associated proton are a primary hydrogen bond donor. Replacing this proton with other chemical groups (N-substitution) is a common strategy to explore the importance of this hydrogen bond for biological activity.

In related benzodioxole derivatives, N-methylation has been shown to abolish activity, suggesting that the N-H proton is essential for interaction with the biological target, likely through hydrogen bonding. nih.gov In studies of other classes of compounds, substitution at the amide nitrogen with small alkyl or even aryl groups can explore the steric tolerance of the binding site around this part of the molecule. researchgate.netmdpi.com However, larger, bulky substituents may introduce steric clashes that prevent proper binding. Research on melatonin (B1676174) derivatives found that N-amide substitutions with various benzoyl and naphthoyl groups could significantly alter antioxidative activities, sometimes enhancing them. mdpi.com This highlights that the impact of N-substitution is highly context-dependent on the specific biological target and activity being measured.

Table 2: Effect of N-Substitution on Receptor Interaction This table illustrates general outcomes from studies on related bioactive amides.

Substituent on Amide Nitrogen Effect on H-Bonding Potential SAR Outcome Reference Example
H (unsubstituted) Donor capability present Active Baseline
Methyl (-CH₃) Donor capability removed Inactive Related benzodioxole derivatives nih.gov
Ethyl (-CH₂CH₃) Donor capability removed Likely Inactive General SAR principle
Acetyl (-COCH₃) Donor capability removed; adds H-bond acceptor Activity altered Melatonin derivatives mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

QSAR represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

The first step in QSAR is to calculate a set of numerical parameters, or "descriptors," that quantify various physicochemical properties of the molecules. nih.gov These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., Hammett constants, partial atomic charges, dipole moment). They are crucial for modeling electrostatic or charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, STERIMOL parameters). They are used to model how a molecule fits into its binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., the octanol-water partition coefficient, logP). Lipophilicity is critical for membrane permeation and hydrophobic interactions with the target. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

For this compound derivatives, a QSAR study would involve synthesizing a series of analogues with systematic variations and measuring their biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to find the best correlation between a combination of descriptors and the observed activity. semanticscholar.org For example, a resulting QSAR equation might look like:

log(1/C) = a(logP) - b(Lz)² + c(σ) + d

Where log(1/C) is the biological activity, logP is the hydrophobicity descriptor, Lz is a steric descriptor, σ is an electronic descriptor, and a, b, c, d are coefficients determined by the regression analysis.

Developing a QSAR model is an iterative process. A dataset of compounds is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. researchgate.net

Model Development: Using the training set, a statistically significant correlation between descriptors and activity is established. The goal is to create a model that is not only statistically robust but also mechanistically interpretable, if possible. uniroma1.it

Model Validation: The predictive ability of the model must be rigorously validated to ensure it is not a result of chance correlation. semanticscholar.org Key validation techniques include:

Internal Validation (Cross-Validation): A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built using all but one compound from the training set, and the activity of the omitted compound is predicted. A high cross-validated correlation coefficient (q²) indicates the model's robustness. nih.gov

External Validation: The model generated from the training set is used to predict the activity of the compounds in the external test set (which were not used in model development). The predictive power is assessed by the correlation between predicted and observed activities for the test set (R²_pred). nih.gov

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is valid, the randomized models should have very low correlation coefficients, confirming the original correlation was not due to chance. uniroma1.it

A validated QSAR model for this compound derivatives would be a powerful tool for the in silico design of new analogues with potentially enhanced biological activity. nih.govjmchemsci.com

Pharmacophore Refinement and Ligand Efficiency Optimization of this compound Derivatives

The progression of a lead compound, such as this compound, into a viable drug candidate is a meticulous process of iterative design, synthesis, and biological evaluation. Central to this endeavor are the concepts of pharmacophore refinement and the optimization of ligand efficiency. These strategies aim to enhance the potency and selectivity of a molecule while maintaining or improving its drug-like properties.

A pharmacophore model encapsulates the essential steric and electronic features that a molecule must possess to interact with a specific biological target. Initial pharmacophore models are often generated from the structure of a lead compound or a series of active molecules. Subsequent refinement of this model is guided by the structure-activity relationship (SAR) data obtained from newly synthesized derivatives. The goal is to create a more predictive model that can guide the design of more potent analogs.

Ligand efficiency (LE) is a critical metric in this optimization process. It relates the binding affinity of a compound to its size, typically the number of non-hydrogen atoms. By optimizing for higher LE, medicinal chemists can identify compounds that achieve high potency with a lower molecular weight, which often correlates with better pharmacokinetic properties. Other related metrics, such as lipophilic ligand efficiency (LLE), which balances potency against lipophilicity, are also crucial in guiding the optimization process towards compounds with a greater probability of success in clinical development.

Detailed Research Findings

While specific studies on the pharmacophore refinement and ligand efficiency optimization of this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous structures, particularly those containing the 1,3-benzodioxole moiety or the N-aryl-3-oxobutanamide scaffold.

Research on various 1,3-benzodioxole derivatives has demonstrated their potential as anticancer, antidiabetic, and anti-inflammatory agents. For instance, certain benzodioxole carboxamide derivatives have shown potent α-amylase inhibition, suggesting their utility in managing diabetes. mdpi.com In one study, compound IIc exhibited an IC50 value of 0.68 µM against α-amylase. mdpi.com Such potent activity from a relatively small molecule indicates a high degree of ligand efficiency and provides a valuable starting point for pharmacophore modeling.

A hypothetical pharmacophore model for an enzyme inhibitor based on the this compound scaffold would likely include:

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the amide carbonyl oxygen.

A second hydrogen bond acceptor from the keto-group in the butanamide chain.

A hydrophobic or aromatic feature corresponding to the 1,3-benzodioxole ring.

SAR studies on related N-aryl-3-oxobutanamides have revealed that the nature and position of substituents on the aryl ring can significantly influence the biological activity and physicochemical properties of the compounds. nih.gov This information is vital for refining the pharmacophore model. For example, if electron-withdrawing groups on the benzodioxole ring are found to increase activity, the pharmacophore model could be updated to include a feature representing a region of negative electrostatic potential.

The optimization of ligand efficiency would involve systematically modifying the this compound structure to enhance binding affinity without proportionally increasing the molecular size. This could involve, for example, introducing small, functional groups at key positions on the benzodioxole ring or modifying the butanamide linker to improve the compound's conformational preorganization for binding.

The following interactive data table summarizes the biological activities of some representative 1,3-benzodioxole derivatives, which can inform SAR and guide pharmacophore refinement and ligand efficiency optimization.

Compound IDTargetActivity (IC50)Reference
IIa α-Amylase0.85 µM mdpi.com
IIc α-Amylase0.68 µM mdpi.com
IId HeLa (Cervical Cancer)45 µM
IId A549 (Lung Cancer)65 µM
IIc MCF7 (Breast Cancer)26 µM

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

The data indicates that subtle changes to the substituents on the benzodioxole core can lead to significant differences in biological activity against various targets. For instance, the modifications leading to compound IIc resulted in potent α-amylase inhibition and significant cytotoxicity against breast cancer cells, highlighting the importance of this scaffold in medicinal chemistry. mdpi.com By calculating ligand efficiency metrics for these compounds, researchers can quantitatively assess the impact of each structural modification and prioritize the most efficient chemical vectors for further optimization.

In silico techniques, such as molecular docking and pharmacophore-based virtual screening, can play a significant role in this process. A refined pharmacophore model can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov This approach can accelerate the discovery of new lead compounds with improved properties.

Advanced Analytical Methodologies in N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide Research

Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation, purification, and quantitative analysis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide. These techniques offer high resolution and sensitivity, making them ideal for isolating the compound from complex reaction mixtures and for precise quantification.

The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. C18 columns are commonly employed, offering excellent retention and separation characteristics for aromatic amides. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the gradient or isocratic elution conditions optimized to achieve the best separation from impurities. UPLC, with its use of smaller particle-sized columns (sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov

For the high-purity isolation of this compound, preparative HPLC can be utilized with a scaled-up version of the analytical method. The collected fractions are then analyzed for purity, and the solvent is removed to yield the purified compound.

Interactive Data Table: Representative Chromatographic Conditions for the Analysis of this compound and Related Aromatic Amides.

ParameterHPLC ConditionUPLC Condition
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: Water, B: AcetonitrileA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 30-70% B over 20 min20-80% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25°C30°C

Spectroscopic Fingerprinting for Quality Control and Quantitative Analysis

Spectroscopic techniques provide a detailed "fingerprint" of this compound, which is essential for structural confirmation and quality control. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the methine and methylene protons of the 3-oxobutanamide chain, and the amide proton. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom in the molecule. These spectra serve as a definitive confirmation of the compound's identity and can be used to detect and identify impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), a common fragmentation pathway for amides is the cleavage of the N-CO bond. For this compound, this would likely result in the formation of a benzodioxol-5-ylaminium radical cation and an acetoacetyl cation, or their corresponding neutral and charged fragments. This predictable fragmentation is invaluable for confirming the structure and for use in quantitative analysis, especially when coupled with a chromatographic separation technique like UPLC-MS/MS.

Interactive Data Table: Predicted Spectroscopic Fingerprint for this compound.

TechniqueParameterPredicted Value/Fragment
¹H NMR Chemical Shift (δ)~8.0-9.0 ppm (amide NH), ~6.5-7.0 ppm (aromatic CH), ~5.9 ppm (O-CH₂-O), ~3.5 ppm (COCH₂CO), ~2.2 ppm (COCH₃)
¹³C NMR Chemical Shift (δ)~195-205 ppm (ketone C=O), ~160-170 ppm (amide C=O), ~140-150 ppm (aromatic C-O), ~100-120 ppm (aromatic CH), ~101 ppm (O-CH₂-O), ~50 ppm (COCH₂CO), ~30 ppm (COCH₃)
MS (EI) Key Fragment (m/z)[M]+•, [M-CH₂CO]+•, [C₇H₆O₂N]+

Metabolomic Profiling for Related Benzodioxole- and 3-Oxobutanamide-Containing Compounds

Metabolomic profiling is a crucial aspect of understanding the biotransformation of this compound and related compounds within a biological system. While specific metabolomic data for the title compound is not extensively available, the metabolic fate of structurally similar benzodioxole-containing compounds, such as safrole and piperonyl butoxide, has been studied. yale.edumn-am.comnih.govmdpi.com

The primary metabolic pathways for the benzodioxole moiety involve cytochrome P450-mediated oxidation. nih.govresearchgate.net A key transformation is the cleavage of the methylenedioxy bridge, which results in the formation of a catechol metabolite. nih.gov This catechol can then undergo further phase II conjugation reactions. Another common metabolic route is the hydroxylation of the aromatic ring. The 3-oxobutanamide portion of the molecule could potentially undergo hydrolysis of the amide bond or reduction of the ketone.

Identifying these potential metabolites is critical in various fields, including pharmacology and environmental science, to understand the compound's activity and persistence. UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful platform for untargeted metabolomic analysis, allowing for the detection and tentative identification of metabolites in biological matrices.

Interactive Data Table: Potential Metabolites of Benzodioxole-Containing Compounds.

Parent Compound MoietyMetabolic ReactionPotential Metabolite Structure
Benzodioxole Methylenedioxy bridge cleavageCatechol derivative
Benzodioxole Aromatic hydroxylationHydroxylated benzodioxole derivative
3-Oxobutanamide Amide hydrolysis1,3-Benzodioxol-5-amine and 3-oxobutanoic acid
3-Oxobutanamide Ketone reduction3-Hydroxybutanamide derivative

Future Research Directions and Academic Opportunities for N 1,3 Benzodioxol 5 Yl 3 Oxobutanamide

Development of Innovative and Sustainable Synthetic Methodologies

While N-1,3-Benzodioxol-5-YL-3-oxobutanamide is available as a research chemical, the development of novel and sustainable synthetic strategies remains a critical area for academic exploration. Current synthetic approaches for related benzodioxole-containing amides often rely on multi-step procedures. For instance, the synthesis of related N-(benzo[d] Current time information in Jakarta, ID.mdpi.comdioxol-5-yl) acetamides has been achieved through multi-step reactions involving substitutions and the conversion of carboxylic acids into acid chlorides before reaction with an amine. frontiersin.orgresearchgate.net Similarly, other complex benzodioxole derivatives have been synthesized using classic reactions like the Claisen-Schmidt condensation. mdpi.com

Future research should focus on creating more efficient, atom-economical, and environmentally benign synthetic pathways. Key areas of opportunity include:

Catalytic Approaches: Investigating transition-metal or organocatalytic methods to directly couple 3,4-methylenedioxyaniline (or a derivative) with a suitable four-carbon unit, bypassing the need for stoichiometric reagents and harsh reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of the target compound and its analogues. This approach can offer improved safety, scalability, and reaction control compared to traditional batch synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze key bond-forming steps, offering high selectivity and mild reaction conditions, which aligns with the principles of green chemistry.

The utilization of β-oxoanilides (3-oxobutanamides) as versatile building blocks in heterocyclic synthesis is well-documented, suggesting that this compound could serve as a precursor for more complex molecular architectures. researchgate.net

Deeper Mechanistic Elucidation of Novel Biological Interactions

The benzodioxole moiety is a well-known pharmacophore present in numerous biologically active molecules. Preliminary research on compounds structurally related to this compound indicates potential interactions with significant biological targets, though the specific mechanisms of the parent compound are not fully elucidated.

Analogous compounds have demonstrated activities such as the inhibition of nitric oxide synthase (iNOS) and the induction of cell cycle arrest, pointing towards potential applications in oncology and inflammatory diseases. nih.gov For example, a series of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs were identified as potent and selective inhibitors of nitric oxide formation. nih.gov Furthermore, a rationally designed capsaicin (B1668287) analogue containing the 1,3-benzodioxole (B145889) ring instead of the traditional vanillyl group showed significant cytotoxicity against the MCF7 breast cancer cell line. researchgate.netnih.gov

Future academic pursuits should aim to:

Identify Protein Targets: Employ unbiased screening techniques like affinity chromatography-mass spectrometry, proteomics, and thermal shift assays to identify the specific cellular proteins that this compound interacts with.

Clarify Signaling Pathways: Once targets are identified, detailed cellular and molecular biology studies are needed to map the signaling pathways modulated by the compound. This includes investigating its effects on gene expression, protein phosphorylation, and other post-translational modifications.

Utilize "-omics" Technologies: Transcriptomics and metabolomics can provide a global view of the cellular response to treatment with the compound, offering insights into its broader biological impact and potential off-target effects.

A notable example of a benzodioxole-containing compound with a well-defined mechanism is found in plant biology, where a series of N-(benzo[d] Current time information in Jakarta, ID.mdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamides were developed as potent agonists of the auxin receptor TIR1, acting as root growth promoters. frontiersin.orgresearchgate.net This highlights the diverse biological roles that this scaffold can play.

Rational Design of Next-Generation Analogues for Precise Biological Target Engagement

The core structure of this compound is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. Rational drug design, guided by computational chemistry and structure-activity relationship (SAR) studies, provides a powerful strategy for developing next-generation analogues.

A successful precedent for this approach involved the computer-aided discovery of N-(benzo[d] Current time information in Jakarta, ID.mdpi.comdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) as a lead compound. frontiersin.orgresearchgate.net This initial hit was systematically modified, leading to the synthesis of 22 new analogues with varying substituents on the benzyl (B1604629) ring. frontiersin.orgresearchgate.net Bioassays and molecular docking studies revealed that specific modifications led to significantly enhanced root growth-promoting activity by improving the binding affinity to the TIR1 auxin receptor. frontiersin.orgresearchgate.net

Future research in this area should focus on:

Computational Modeling: Using the structure of this compound as a scaffold, perform molecular docking simulations against the crystal structures of known biological targets (e.g., iNOS, kinases, hormone receptors) to predict favorable binding modes.

Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues by systematically modifying the benzodioxole ring, the amide linker, and the terminal methyl ketone of the oxobutanamide chain. Biological screening of these libraries will establish clear SAR trends, guiding the design of more potent and selective compounds.

Bioisosteric Replacement: Explore the replacement of key functional groups with bioisosteres to improve metabolic stability and other drug-like properties. For example, the amide bond was successfully replaced by a sulfonamide in a capsaicin analogue to create a novel bioactive compound. nih.gov

Table 1: Examples of Bioactive Benzodioxole Analogues and Their Targets

Compound ClassBiological Target/ActivityDesign Strategy
N-(benzo[d] Current time information in Jakarta, ID.mdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamidesAgonist of TIR1 auxin receptor (Plant Biology)Computer-aided screening followed by SAR-guided optimization. frontiersin.orgresearchgate.net
N-(benzo[d] Current time information in Jakarta, ID.mdpi.comdioxol-5-ylmethyl)benzenesulfonamideCytotoxicity against MCF7 breast cancer cellsRational design based on capsaicin; bioisosteric replacement of amide with sulfonamide. researchgate.netnih.gov
1-(1,3-Benzodioxol-5-ylmethyl)piperidine analoguesPotent and selective inhibitors of iNOSStructure-based design using iNOS crystal structure. nih.gov

Applications in Chemical Biology as Research Tools and Probes

Beyond direct therapeutic potential, this compound and its optimized analogues can be developed into sophisticated chemical probes to investigate biological systems. A potent and selective ligand is the essential starting point for creating such tools.

Once a high-affinity analogue for a specific protein target is developed, it can be further modified to serve as:

Affinity-Based Probes: The analogue can be immobilized on a solid support (e.g., agarose (B213101) beads) to perform pull-down experiments from cell lysates, enabling the identification and validation of protein binding partners.

Fluorescent Probes: Conjugation of the analogue to a fluorophore would allow for the visualization of its target protein's localization and dynamics within living cells using advanced microscopy techniques.

Proteolysis Targeting Chimeras (PROTACs): The benzodioxole scaffold has been incorporated into advanced chemical biology modalities like PROTACs. escholarship.org A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. diva-portal.org An analogue of this compound that binds selectively to a disease-relevant protein could be developed into a PROTAC, offering a powerful chemical knockdown tool for target validation and potential therapeutic intervention. diva-portal.org

The development of such probes would provide invaluable tools for the academic community, enabling a deeper understanding of cellular biology and disease mechanisms.

Q & A

Q. What are the common synthetic routes for N-1,3-Benzodioxol-5-YL-3-oxobutanamide and its analogs, and how can yield optimization be achieved?

Methodological Answer: Synthesis typically involves coupling reactions between 1,3-benzodioxole derivatives and activated carbonyl intermediates. For example, in related compounds like N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide, carbodiimide-mediated amidation (e.g., EDC or DCC) is used to link the benzodioxolyl moiety to a quinoline backbone . Key parameters include:

  • Reagent stoichiometry : Excess acyl chloride or anhydride (1.2–1.5 equiv) improves coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts.

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor reaction progress via TLC or LC-MS to identify side products early.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

Methodological Answer:

  • 1H^1H NMR : Look for characteristic peaks:
    • A singlet at δ 5.9–6.1 ppm for the benzodioxole methylenedioxy protons .
    • Amide proton (NH) between δ 8.5–9.0 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirm the presence of C=O (1640–1680 cm1^{-1}) and aromatic C-O (1240–1280 cm1^{-1}) stretches .
  • Mass Spectrometry (EI) : Base peak at m/z 292 [M+^+] for related analogs, with fragmentation patterns consistent with benzodioxole cleavage .

Q. Common Pitfalls :

  • Solvent residues in NMR (e.g., DMSO-d5 at δ 2.5 ppm) may obscure signals. Use deuterated chloroform for sharper peaks.
  • Moisture-sensitive samples require dry solvents to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of benzodioxole derivatives?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example:

  • Torsion Angle Analysis : Resolve ambiguities in ring puckering or substituent orientation using Cremer-Pople coordinates .
  • Discrepancy Resolution : If NMR suggests planar geometry but crystallography shows puckering, prioritize the latter for 3D conformation .

Case Study : In 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, crystallography confirmed non-planar benzodioxole rings due to steric hindrance, contradicting initial NMR-based assumptions .

Q. Software Workflow :

Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors .

Refinement (SHELXL) : Use restraints for disordered atoms.

Validation (ORTEP-3) : Check thermal ellipsoids and bond lengths for outliers .

Q. What computational strategies predict the bioactivity of this compound analogs?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity (e.g., IC50_{50} values from MTT assays) .
  • Docking Studies (AutoDock Vina) : Target enzymes (e.g., histone deacetylases) where benzodioxole derivatives show affinity.
  • ADMET Prediction : Tools like SwissADME assess permeability and metabolic stability.

Data Contradiction Example :
If an analog exhibits high in vitro activity (MTT assay) but poor in vivo performance, check computational ADMET predictions for bioavailability issues .

Q. How should researchers address conflicting spectral data in structural elucidation?

Methodological Answer:

  • Step 1 : Cross-validate with multiple techniques (e.g., 13C^{13}C NMR DEPT for carbon multiplicity vs. HSQC for H-C correlations).
  • Step 2 : Compare with literature:
    • Benzodioxole 1H^1H NMR shifts are highly solvent-dependent. DMSO-d6 vs. CDCl3 can cause δ 0.3–0.5 ppm variations .
  • Step 3 : Use high-resolution MS to confirm molecular formula (e.g., m/z 370.4 for C20_{20}H18_{18}O7_7) .

Example : In 3-(1,3-Benzodioxol-5-yl)-3-[(3-phenylpropanoyl)amino]propanoic acid, IR suggested a free carboxylic acid (1700 cm1^{-1}), but NMR indicated salt formation. X-ray crystallography resolved this by confirming hydrogen-bonded dimers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzodioxole-based compounds?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., electron-withdrawing groups on the benzodioxole ring) and measure bioactivity.
  • Control Experiments : Include positive controls (e.g., known HDAC inhibitors) and negative controls (scrambled analogs).
  • Data Analysis : Use ANOVA to identify statistically significant trends in IC50_{50} values across analogs .

Q. Table: Example SAR Data (Adapted from )

AnalogSubstituent PositionIC50_{50} (μM)logP
52Quinoline-3-carboxamide12.33.2
53Quinoline-5-carboxamide18.72.9

Key Insight : Electron-donating groups at the para position enhance activity by improving target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.